3',5'-Dihydroxy-2-(isopropylamino)acetophenone hemisulfate
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Overview
Description
3’,5’-Dihydroxy-2-(isopropylamino)acetophenone hemisulfate is a chemical compound with the molecular formula C22H32N2O10S and a molecular weight of 516.572 g/mol This compound is known for its unique structure, which includes both hydroxyl and isopropylamino groups attached to an acetophenone core
Preparation Methods
One common method involves the catalytic hydrogenation of 3’,4’-dihydroxy-2-(isopropylamino)acetophenone hydrochloride in the presence of an ion exchange resin . This process helps control impurities and provides the desired product with good yield and purity.
Chemical Reactions Analysis
3’,5’-Dihydroxy-2-(isopropylamino)acetophenone hemisulfate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group in the acetophenone core can be reduced to form alcohols.
Substitution: The isopropylamino group can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3’,5’-Dihydroxy-2-(isopropylamino)acetophenone hemisulfate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It is studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cardiovascular diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3’,5’-Dihydroxy-2-(isopropylamino)acetophenone hemisulfate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the isopropylamino group can interact with hydrophobic pockets. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
3’,5’-Dihydroxy-2-(isopropylamino)acetophenone hemisulfate can be compared with other similar compounds, such as:
3’,4’-Dihydroxy-2-(isopropylamino)acetophenone hydrochloride: This compound is a precursor in the synthesis of the hemisulfate derivative and has similar chemical properties.
Isoproterenol hydrochloride: This compound is an isopropyl analog of epinephrine and has similar biological activities, particularly as a β-adrenoreceptor agonist
Properties
Molecular Formula |
C22H32N2O10S |
---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
1-(3,5-dihydroxyphenyl)-2-(propan-2-ylamino)ethanone;sulfuric acid |
InChI |
InChI=1S/2C11H15NO3.H2O4S/c2*1-7(2)12-6-11(15)8-3-9(13)5-10(14)4-8;1-5(2,3)4/h2*3-5,7,12-14H,6H2,1-2H3;(H2,1,2,3,4) |
InChI Key |
FQWRVSJRQIAPRK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NCC(=O)C1=CC(=CC(=C1)O)O.CC(C)NCC(=O)C1=CC(=CC(=C1)O)O.OS(=O)(=O)O |
Origin of Product |
United States |
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